N-[4-(benzoylamino)phenyl]-3-[(diethylamino)sulfonyl]benzamide
Overview
Description
N-[4-(benzoylamino)phenyl]-3-[(diethylamino)sulfonyl]benzamide, commonly known as BAPTA-AM, is a cell-permeable calcium chelator that is widely used in scientific research. It is a synthetic compound that was first synthesized in 1985 by Roger Y. Tsien and his colleagues at the University of California, Berkeley. Since then, BAPTA-AM has become an essential tool for investigating the role of calcium ions in various biological processes.
Mechanism of Action
BAPTA-AM works by binding to calcium ions and removing them from the intracellular environment. This prevents calcium ions from binding to their target proteins and activating downstream signaling pathways. BAPTA-AM is cell-permeable, which allows it to enter cells and chelate intracellular calcium ions.
Biochemical and Physiological Effects:
BAPTA-AM has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. BAPTA-AM has also been shown to modulate synaptic plasticity in neurons, which is important for learning and memory. Additionally, BAPTA-AM has been shown to reduce inflammation in animal models of inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One advantage of using BAPTA-AM in lab experiments is that it is a highly specific and potent calcium chelator. It has a high affinity for calcium ions, which allows it to effectively remove them from the intracellular environment. However, one limitation of using BAPTA-AM is that it can also chelate other divalent cations such as magnesium and zinc, which can complicate data interpretation. Additionally, BAPTA-AM can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving BAPTA-AM. One area of interest is investigating the role of calcium signaling in cancer progression and metastasis. BAPTA-AM has been shown to inhibit cancer cell proliferation, but more research is needed to fully understand the mechanisms underlying this effect. Additionally, BAPTA-AM could be used to investigate the role of calcium signaling in other disease processes such as Alzheimer's disease and Parkinson's disease. Finally, new cell-permeable calcium chelators could be developed that have improved specificity and potency compared to BAPTA-AM.
Scientific Research Applications
BAPTA-AM is widely used in scientific research to investigate the role of calcium ions in various biological processes. It is used to chelate intracellular calcium ions, which allows researchers to study the effects of calcium signaling on cellular processes such as gene expression, cell proliferation, and apoptosis. BAPTA-AM is also used to investigate the role of calcium ions in synaptic transmission and plasticity in neurons.
properties
IUPAC Name |
N-(4-benzamidophenyl)-3-(diethylsulfamoyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-3-27(4-2)32(30,31)22-12-8-11-19(17-22)24(29)26-21-15-13-20(14-16-21)25-23(28)18-9-6-5-7-10-18/h5-17H,3-4H2,1-2H3,(H,25,28)(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEDRYYKDORTDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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